N-(3-chloro-4-methylphenyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves identifying the reactions that the compound can undergo, including its reactivity and stability under various conditions.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other relevant properties.Scientific Research Applications
Synthesis and Biological Applications
- Novel heterocyclic compounds derived from benzodifuranyl structures, including pyrimidine-based entities, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory effects, suggesting potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Comparative Metabolism Studies
- A study comparing the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes revealed insights into the metabolic pathways and potential toxicological implications of chloroacetamide compounds, highlighting the importance of understanding species-specific differences in drug metabolism (Coleman, Linderman, Hodgson, & Rose, 2000).
Antimicrobial Activity
- Research into rhodanine-3-acetic acid derivatives has shown promising antimicrobial activity against a range of bacteria, mycobacteria, and fungi, with certain compounds demonstrating significant activity against Mycobacterium tuberculosis. This indicates the potential for developing new antimicrobial agents based on modified acetamide structures (Krátký, Vinšová, & Stolaříková, 2017).
Pharmacokinetics and Disposition
- A comprehensive study on the pharmacokinetics and disposition of PF-06282999, a thiouracil derivative, across animals and humans, provides a detailed understanding of its elimination mechanisms and supports the potential for its use in treating cardiovascular diseases. This research underscores the importance of physicochemical properties in determining drug disposition (Dong et al., 2016).
Safety And Hazards
This section would detail the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Future Directions
This would involve a discussion on the potential applications and research directions for the compound.
Please consult with a professional chemist or a reliable database for accurate information on your specific compound. It’s important to handle all chemical compounds safely and responsibly.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-[(3-methoxyphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-13-6-7-15(9-18(13)22)23-19(26)10-16-11-20(27)25-21(24-16)29-12-14-4-3-5-17(8-14)28-2/h3-9,11H,10,12H2,1-2H3,(H,23,26)(H,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHPZIRCHGOZNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.